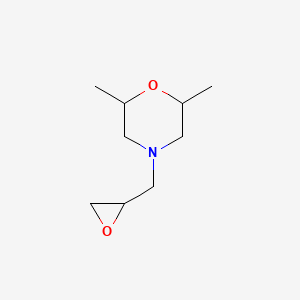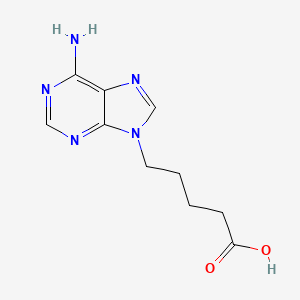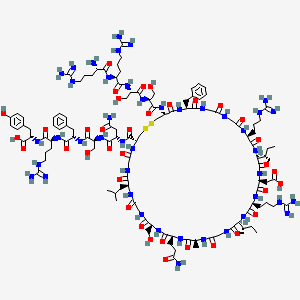
3-Ethyl-9H-xanthen-9-one
Vue d'ensemble
Description
3-Ethyl-9H-xanthen-9-one is a derivative of xanthone, which is an aromatic oxygenated heterocycle with a dibenzo-γ-pyrone scaffold . Xanthones are yellow-colored and oxygen-containing heterocycles . They are known for their wide range of pharmacological activities, including antioxidant and anti-inflammatory activities .
Synthesis Analysis
Xanthones can be synthesized via various methods. The classical method involves the use of a mixture of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent . Other methods include the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Applications De Recherche Scientifique
Synthesis Applications
Novel Homologation Methods : 3-Ethyl-9H-xanthen-9-one is involved in the synthesis of various xanthene derivatives. A study by Prashad, Lu, and Repic (2004) details an efficient synthesis method using this compound in the homologation of xanthydrol, thioxanthydrol, and 9,10-dihydro-10-methyl-9-acridinol (Prashad, Lu, & Repic, 2004).
Innovative Synthesis of Xanthene Derivatives : A study outlines a method for synthesizing 9H-xanthene derivatives. This involves condensing xylenols with aromatic aldehydes, with the xanthene derivatives obtained in good to excellent yields (Mobinikhaledi, Moghanian, & Deinavizadeh, 2013).
Material Science Applications
- Polyimide Materials : Trofimenko and Auman (1994) explored the use of xanthene dianhydrides, including derivatives of 3-Ethyl-9H-xanthen-9-one, in creating polyimide films with promising applications in electronics due to their good mechanical properties and lower dielectric constants (Trofimenko & Auman, 1994).
Chemical Engineering and Corrosion Inhibition
- Corrosion Inhibitors : Arrousse et al. (2021) conducted a theoretical and experimental study on compounds derived from 3-Ethyl-9H-xanthen-9-one, demonstrating their effectiveness as corrosion inhibitors in acidic media, protecting mild steel surfaces (Arrousse et al., 2021).
Medicinal Chemistry Applications
- Gastric Antisecretory Activity : Bender et al. (1983) investigated a series of 9H-xanthen-9-amines, structurally similar to 3-Ethyl-9H-xanthen-9-one, for their gastric antisecretory activity, finding potential medicinal applications (Bender et al., 1983).
Analytical Chemistry Applications
- Ionophore for Aluminum(III) Ions : Yari, Darvishi, and Shamsipur (2006) explored the use of a xanthone derivative as an ionophore in a PVC membrane electrode for detecting aluminum(III) ions, demonstrating its application in analytical chemistry (Yari, Darvishi, & Shamsipur, 2006).
Orientations Futures
Propriétés
IUPAC Name |
3-ethylxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-2-10-7-8-12-14(9-10)17-13-6-4-3-5-11(13)15(12)16/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXCRAAJULACQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608212 | |
| Record name | 3-Ethyl-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91483-11-3 | |
| Record name | 3-Ethyl-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,8-Diaza-spiro[3.5]nonan-9-one](/img/structure/B3058659.png)










![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)